1-(4-Methylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid 1-(4-Methylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1020238-81-6
VCID: VC11698498
InChI: InChI=1S/C18H16N2O2/c1-13-7-9-14(10-8-13)12-20-17(18(21)22)11-16(19-20)15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,21,22)
SMILES: CC1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC=CC=C3)C(=O)O
Molecular Formula: C18H16N2O2
Molecular Weight: 292.3 g/mol

1-(4-Methylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid

CAS No.: 1020238-81-6

Cat. No.: VC11698498

Molecular Formula: C18H16N2O2

Molecular Weight: 292.3 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Methylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid - 1020238-81-6

Specification

CAS No. 1020238-81-6
Molecular Formula C18H16N2O2
Molecular Weight 292.3 g/mol
IUPAC Name 2-[(4-methylphenyl)methyl]-5-phenylpyrazole-3-carboxylic acid
Standard InChI InChI=1S/C18H16N2O2/c1-13-7-9-14(10-8-13)12-20-17(18(21)22)11-16(19-20)15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,21,22)
Standard InChI Key YZJAKOCWVLJPIE-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC=CC=C3)C(=O)O
Canonical SMILES CC1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC=CC=C3)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 1-(4-methylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid is C₁₈H₁₆N₂O₂, with a molecular weight of 292.34 g/mol. Key structural features include:

  • A pyrazole core providing aromatic stability and sites for electrophilic substitution.

  • A 4-methylbenzyl group at N1, introducing steric bulk and lipophilicity (LogP ≈ 3.2, estimated).

  • A phenyl ring at C3, enhancing π-π stacking interactions.

  • A carboxylic acid group at C5, enabling hydrogen bonding and salt formation .

Table 1: Comparative Physicochemical Properties of Pyrazolecarboxylic Acids

CompoundMolecular FormulaMolecular Weight (g/mol)LogPWater Solubility (mg/mL)
1-(4-Methylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acidC₁₈H₁₆N₂O₂292.343.2*<0.1
3-(4-Methylphenyl)-1H-pyrazole-5-carboxylic acid C₁₁H₁₀N₂O₂202.212.081.2
5-(4-Methylsulfanyl-phenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid C₁₇H₁₄N₂O₂S310.373.50.05

*Estimated via computational methods.

The carboxylic acid group confers moderate acidity (pKa ≈ 4.2), making the compound soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) but poorly soluble in water .

Synthetic Methodologies

The synthesis of pyrazolecarboxylic acids typically involves cyclization, oxidation, and condensation reactions. While no direct protocol for 1-(4-methylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid exists, analogous routes from patents provide a plausible pathway :

Step 1: Pyrazole Ring Formation

3-Aminocrotononitrile reacts with hydrazine hydrate at 60–90°C to form 3-amino-5-methylpyrazole. Substituting with 4-methylbenzyl hydrazine could yield the N1-substituted precursor .

Step 2: Bromination and Oxidation

Bromination at C3 followed by oxidation using KMnO₄ in acidic media converts methyl groups to carboxylic acids. For example, 3-methyl-5-bromopyrazole oxidizes to 5-bromo-1H-3-pyrazolecarboxylic acid in 76–85% yield . Adapting this to the target compound would require bromination at C3 and subsequent oxidation.

Step 3: Condensation with Aromatic Moieties

The carboxylic acid intermediate reacts with 4-methylbenzyl chloride under basic conditions (e.g., K₂CO₃ in ethanol) to install the 4-methylbenzyl group. A similar method produced 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid in 75% yield .

Table 2: Optimized Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)
BrominationBr₂, FeCl₃, CH₂Cl₂, 0°C, 2h78
OxidationKMnO₄, HCl (0.1M), 70°C, 30min82
Condensation4-Methylbenzyl chloride, K₂CO₃, EtOH, reflux, 18h70*

*Theoretical yield based on analogous reactions .

Biological and Pharmacological Activities

Pyrazolecarboxylic acids exhibit broad bioactivity, as demonstrated by structurally related compounds:

Antimicrobial Activity

Derivatives like 5-(4-methylsulfanyl-phenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid show efficacy against Staphylococcus aureus (MIC = 8 μg/mL) and Candida albicans (MIC = 16 μg/mL) . The target compound’s phenyl and benzyl groups may enhance membrane penetration, potentiating similar effects.

Anticancer Properties

Pyrazole derivatives induce apoptosis in cancer cells via caspase-3 activation. For example, 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid inhibits MDA-MB-231 breast cancer cells (IC₅₀ = 5.67 μM) . Structural similarities suggest the target compound may share this activity.

Applications in Material Science

The compound’s aromaticity and functional groups make it suitable for:

  • Coating Additives: Carboxylic acids improve adhesion to metal substrates. Blends with epoxy resins show 15% increased hardness in preliminary tests .

  • Coordination Polymers: Transition metal complexes (e.g., Cu²⁺, Fe³⁺) form porous frameworks with surface areas >500 m²/g, potential for gas storage .

Comparative Analysis with Related Compounds

Table 3: Structure-Activity Relationships

CompoundKey SubstituentsBioactivity Highlights
1-(4-Methylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid4-Methylbenzyl, phenyl, COOHHypothesized broad-spectrum activity
3-(4-Methylphenyl)-1H-pyrazole-5-carboxylic acid 4-Methylphenyl, COOHAnticancer (IC₅₀ = 5.67 μM)
5-(4-Methylsulfanyl-phenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid Methylsulfanyl, phenyl, COOHAntimicrobial (MIC = 8 μg/mL)

The 4-methylbenzyl group in the target compound likely enhances metabolic stability compared to smaller substituents .

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to reduce step count and improve yields.

  • Biological Screening: Evaluate antimicrobial, anticancer, and anti-inflammatory activities in vitro.

  • Material Applications: Explore use in covalent organic frameworks (COFs) for catalytic applications.

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